

FNDR-20123 Free Base: A Technical Guide for Researchers

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Compound of Interest

Compound Name: FNDR-20123 free base

Cat. No.: B11936684

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Abstract

FNDR-20123 is a first-in-class, orally active histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-malarial activity. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **FNDR-20123 free base**. It includes a summary of its inhibitory effects on various HDAC isoforms and its efficacy against different stages of Plasmodium falciparum. Detailed experimental protocols from key studies are presented to facilitate further research and development. Additionally, this guide visualizes the general signaling pathway of HDAC inhibition and a typical experimental workflow for assessing anti-malarial drug candidates.

Chemical Structure and Properties

FNDR-20123 is a hydroxamate derivative identified as a potent anti-malarial agent from a library of HDAC inhibitors.[1]

Chemical Structure:

FNDR-20123 Chemical Structure

Table 1: Chemical and Physical Properties of FNDR-20123 Free Base



Property	Value	Source	
Molecular Formula	C21H23N5O2	Calculated	
Molecular Weight	377.45 g/mol	[2][3]	
SMILES	O=C(NO)C1=CC=C(CN2N=N C(C3=CC=C(CN4CCCC4)C=C 3)=C2)C=C1	N/A	
cLogP	1.917	[3]	
Polar Surface Area (PSA)	80.53 Ų	[3]	
Melting Point	Not available	N/A	
Boiling Point	Not available	N/A	
рКа	Not available	N/A	

Biological Activity

FNDR-20123 is a potent pan-HDAC inhibitor with significant activity against both human and Plasmodium falciparum HDACs. Its anti-malarial effects are observed at various stages of the parasite's life cycle.

Table 2: In Vitro Inhibitory Activity of FNDR-20123



Target	IC50 (nM)	Source
Human HDACs (HeLa nuclear extract)	3	[3][4]
Plasmodium HDACs (PfHDAC1)	31	[3][4]
Human HDAC1	25	[5]
Human HDAC2	29	[5]
Human HDAC3	2	[5]
Human HDAC6	11	[5]
Human HDAC8	282	[5]
P. falciparum Asexual Blood Stage	41 - 42	[3][4][5]
P. falciparum Male Gametocytes	190	[5]
P. falciparum Female Gametocytes	> 5000	N/A

Table 3: Pharmacokinetic and Toxicological Profile of FNDR-20123

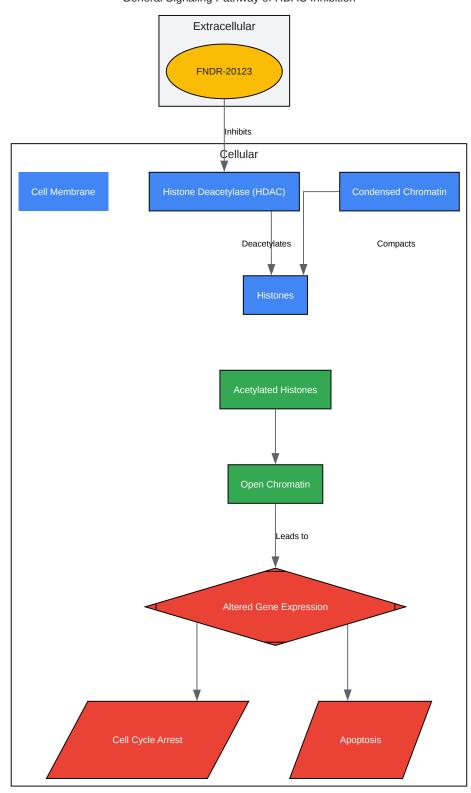


Parameter	Value	Species	Source
Liver Microsomal Stability	> 75% remaining after 2h	Human, Mouse, Rat	[3]
Plasma Protein Binding	57%	Human	[3]
hERG Liability	> 100 μM	Human	[3]
CYP Isoform Inhibition	IC ₅₀ > 25 μM	Human	[3]
Cytotoxicity (HepG-2, THP-1)	Negligible	Human	[3]
Oral Bioavailability (C _{max})	1.1 μM (at 100 mg/kg)	Rat	[3]
Half-life (T ₁ / ₂)	5.5 h (at 100 mg/kg)	Rat	[3]

Mechanism of Action and Signaling Pathway

As a histone deacetylase inhibitor, FNDR-20123 functions by altering the acetylation state of histones and other proteins. This leads to the modulation of gene expression, ultimately inducing cell cycle arrest and apoptosis in susceptible cells. The inhibition of HDACs in Plasmodium falciparum disrupts the tightly regulated transcriptional processes essential for the parasite's survival and proliferation.





General Signaling Pathway of HDAC Inhibition

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Caption: General signaling pathway of HDAC inhibition by FNDR-20123.



Experimental Protocols

The following are summaries of the key experimental protocols used in the evaluation of FNDR-20123 as reported by Potluri et al., 2020.[4]

HDAC Activity Assay

This assay determines the inhibitory activity of FNDR-20123 against specific HDAC isoforms.

Materials:

- Recombinant human HDAC isoforms (HDAC1, 2, 3, 6, 8)
- P. falciparum HDAC1 (PfHDAC1)
- HDAC fluorescent activity assay kit
- FNDR-20123 (dissolved in 100% DMSO)
- Trichostatin A (TSA) as a positive control
- 96-well plates

Procedure:

- Optimize the enzyme concentration (e.g., 4 ng/µL for PfHDAC1) to achieve detectable activity.
- In a 96-well plate, mix the HDAC assay buffer, BSA, HDAC substrate, and the respective HDAC enzyme.
- Add FNDR-20123 at various concentrations.
- Incubate the plate at 37°C for 30 minutes.
- Measure the fluorescence to determine the extent of HDAC inhibition.
- Calculate IC₅₀ values using non-linear regression analysis.



Plasmodium falciparum Asexual Blood Stage Growth Inhibition Assay

This assay evaluates the efficacy of FNDR-20123 in inhibiting the growth of the parasite in red blood cells.

Materials:

- P. falciparum 3D7 strain
- · Human red blood cells
- Culture medium
- FNDR-20123
- SYBR Green I dye
- 384-well plates

Procedure:

- Prepare a parasite culture at 5% hematocrit and 0.3% parasitemia.
- Add 50 μL of the culture to each well of a 384-well plate containing serially diluted FNDR-20123.
- Incubate the plates for 72 hours at 37°C in a controlled atmosphere (1% O₂, 3% CO₂, 92% N₂).
- Add SYBR Green I lysis buffer to each well and incubate overnight in the dark at room temperature.
- Read the fluorescence on a plate reader (excitation 485 nm, emission 528 nm).
- Calculate the percentage of inhibition and determine the EC₅₀ value.

In Vivo Efficacy in a SCID Mouse Model



This protocol assesses the therapeutic efficacy of FNDR-20123 in a mouse model of human malaria.

Materials:

- SCID mice
- · P. falciparum-infected human red blood cells
- FNDR-20123 (dissolved in 100% DMSO)
- Chloroquine (as a standard drug)

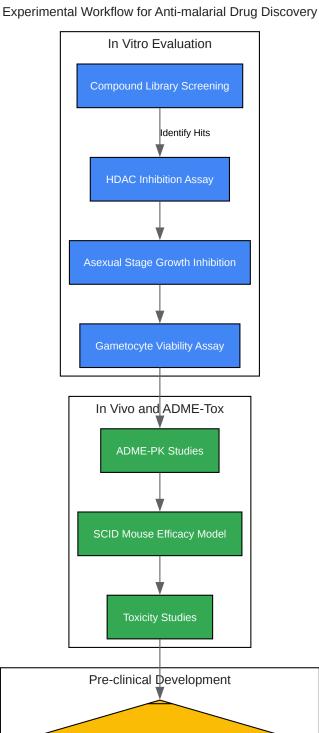
Procedure:

- On day 0, infect SCID mice with 2 x 10⁷ parasitized erythrocytes.
- From day 3 to day 6 post-infection, treat the mice with a single daily oral dose of FNDR-20123 (e.g., 50 mg/kg).
- On day 7 post-infection, collect a blood sample from the tail.
- Determine the hematocrit by FACS and parasitemia by microscopy of >10,000 red blood cells.
- Calculate the percent reduction in parasitemia compared to the vehicle-treated control group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and initial evaluation of an anti-malarial compound like FNDR-20123.





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Lead Candidate Selection

Caption: A typical experimental workflow for anti-malarial drug discovery.



Conclusion

FNDR-20123 free base is a promising anti-malarial drug candidate with potent activity against Plasmodium falciparum through the inhibition of histone deacetylases. Its favorable pharmacokinetic profile and efficacy in in vivo models warrant further investigation and development. This technical guide provides a foundational understanding of FNDR-20123 for researchers in the field of drug discovery and malaria research.

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